N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzofuran moiety, a diazirine ring, and a propanamide group, which together contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-3-8-17(19-20-17)9-6-16(21)18-12-13-4-5-15-14(11-13)7-10-22-15/h1,4-5,7,10-11H,3,6,8-9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUAGGRKXMBMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NCC2=CC3=C(C=C2)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of the Diazirine Ring: The diazirine ring is introduced via a reaction involving diazo compounds and alkynes under photochemical or thermal conditions.
Coupling of the Benzofuran and Diazirine Units: The benzofuran and diazirine units are coupled through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions and protein structure.
Industry: Utilized in the development of advanced materials and photoreactive coatings.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves the activation of the diazirine ring upon exposure to light, leading to the formation of a highly reactive carbene intermediate. This carbene can then interact with nearby molecules, forming covalent bonds and enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzofuran-5-ylmethyl)-3-(3-phenyl-3-diazirin-3-yl)propanamide: Similar structure but with a phenyl group instead of a but-3-ynyl group.
N-(1-benzofuran-5-ylmethyl)-3-(3-methyl-3-diazirin-3-yl)propanamide: Similar structure but with a methyl group instead of a but-3-ynyl group.
Uniqueness
N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and photoactivation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
